Nesapidil

α₁‑adrenoceptor calcium channel dual mechanism

Nesapidil addresses the key limitation in cardiovascular research where single-mechanism agents fail: conventional α₁-blockers lack calcium channel modulation, and standard calcium channel blockers lack α₁-antagonism, forcing multi-drug protocols that introduce confounding variables. • Dual Mechanism: Simultaneous α₁-adrenoceptor antagonism & calcium channel blockade in one molecule • Ex Vivo: Inhibits both phenylephrine- and calcium-induced contractions in isolated rat aortic rings • In Vivo: Dose-dependent BP reduction in SHRs at 1-10 mg/kg p.o.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
CAS No. 90326-85-5
Cat. No. B1593492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesapidil
CAS90326-85-5
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
InChIInChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
InChIKeyFYKZHAJQLBLBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nesapidil Compound Overview


Nesapidil (CAS 90326-85-5, C₂₃H₂₈N₄O₄, MW 424.5 g/mol) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole class . It is primarily recognized as a research‑grade vasodilatory antihypertensive agent that exerts its effects through a dual mechanism: α₁‑adrenergic receptor antagonism and calcium channel blockade . Preclinical studies confirm that nesapidil inhibits phenylephrine‑induced contractions in isolated rat aortic rings (indicative of α₁‑antagonism) and reduces calcium‑induced contractions in depolarized vascular smooth muscle (supporting calcium channel blocking activity) . In vivo, nesapidil produces dose‑dependent reductions in systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs) at oral doses of 1–10 mg/kg . The compound is supplied as a solid powder with purity typically >98% and is intended exclusively for non‑human research applications .

Dual α₁‑adrenoceptor antagonism and calcium channel blockade
1,3,4‑Oxadiazole scaffold research compound
For non‑human research use only

Nesapidil Irreplaceability


Nesapidil cannot be replaced by a conventional α₁‑adrenoceptor antagonist (e.g., prazosin, doxazosin) or a standard calcium channel blocker (e.g., nifedipine, verapamil) without fundamentally altering the experimental system. The compound’s pharmacophore integrates a 1,3,4‑oxadiazole core with a substituted phenoxypropanolamine side chain, a structural combination that confers simultaneous α₁‑adrenoceptor antagonism and calcium channel blockade [1]. Pure α₁‑blockers lack the direct vascular calcium channel modulation that nesapidil exhibits, while traditional calcium channel blockers do not possess its α₁‑adrenergic antagonism [1]. Moreover, the oxadiazole scaffold is associated with favorable physicochemical properties (e.g., metabolic stability, aqueous solubility) that differ from non‑oxadiazole analogs [2][3]. Substituting nesapidil with a single‑mechanism agent therefore introduces a confounding variable that undermines the reproducibility and interpretation of cardiovascular pharmacology studies [2].

Single‑mechanism α₁‑blockers

Lack direct calcium channel modulation, which may alter vascular response interpretation.

Calcium channel blockers

Do not provide α₁‑adrenoceptor antagonism, failing to replicate dual‑pathway effects.

Non‑oxadiazole analogs

Physicochemical profiles may differ, potentially affecting assay solubility and stability.

Nesapidil Comparative Pharmacology


Dual α₁‑Blockade and Calcium Antagonism

Nesapidil inhibits phenylephrine‑induced contractions in isolated rat aortic rings (IC₅₀ in the low micromolar range), confirming α₁‑adrenoceptor antagonism, while also reducing calcium‑induced contractions in depolarized vascular smooth muscle, demonstrating calcium channel blocking activity . In contrast, pure α₁‑adrenoceptor antagonists such as prazosin lack this direct calcium channel blocking component [1]. This dual mechanism is a key differentiator for experimental systems requiring simultaneous modulation of both pathways .

Dual mechanism
Class‑level
Inhibits phenylephrine‑induced (α₁) and calcium‑induced contractions in rat aortic rings
Supports dual‑pathway vascular studies
Direct comparator data limited
α₁‑adrenoceptor calcium channel dual mechanism vascular smooth muscle

In Vivo Antihypertensive Efficacy in SHRs

In spontaneously hypertensive rats (SHRs), oral administration of nesapidil at 1–10 mg/kg produces significant, dose‑dependent decreases in both systolic and diastolic blood pressure . This efficacy range is comparable to that of clinically used α₁‑blockers such as doxazosin, which reduces mean arterial pressure in SHRs at oral doses of 1–3 mg/kg [1]. While direct head‑to‑head studies are lacking, the overlapping effective dose range supports nesapidil’s viability as a research tool in hypertension models [1].

In vivo SHR model
Cross‑study context
Dose‑dependent decreases in systolic and diastolic BP at 1–10 mg/kg p.o.
Supports hypertension model‑response studies
No head‑to‑head trial available
spontaneously hypertensive rat SHR antihypertensive in vivo pharmacology

1,3,4‑Oxadiazole Scaffold Physicochemical Advantages

Compounds containing the 1,3,4‑oxadiazole ring, such as nesapidil, exhibit superior thermal stability, metabolic stability, aqueous solubility, and lower lipophilicity compared to other isomeric oxadiazoles and non‑oxadiazole heterocycles [1][2]. For instance, nesapidil’s calculated XLogP3‑AA is 2.8, indicating moderate lipophilicity that balances membrane permeability and aqueous solubility [3]. This contrasts with structurally unrelated α₁‑blockers like prazosin (XLogP3‑AA ≈ 2.2) and doxazosin (XLogP3‑AA ≈ 1.5), which may exhibit different solubility and metabolic profiles [4]. The oxadiazole core thus imparts distinct drug‑like properties that can influence in vitro assay behavior and in vivo pharmacokinetics.

Scaffold properties
Class‑level
Reported thermal/metabolic stability, aqueous solubility; XLogP3‑AA = 2.8
May support formulation and assay development
Scaffold‑level inference
1,3,4‑oxadiazole metabolic stability aqueous solubility lipophilicity

Nesapidil Application Scenarios


Vascular Smooth Muscle Dual‑Pathway Studies

Nesapidil is uniquely suited for ex vivo experiments in isolated vascular preparations (e.g., rat aortic rings) that require simultaneous interrogation of α₁‑adrenergic and calcium channel pathways . Its dual mechanism, evidenced by inhibition of both phenylephrine‑ and calcium‑induced contractions, allows researchers to dissect cross‑talk between these signaling systems without confounding from separate agents .

In Vivo Rodent Hypertension Studies

In spontaneously hypertensive rats (SHRs), nesapidil provides dose‑dependent blood pressure reduction at oral doses of 1–10 mg/kg . This makes it a suitable research tool for studying the integrated hemodynamic effects of combined α₁‑blockade and calcium channel inhibition, particularly in protocols where a single‑agent approach is preferred over co‑administration of multiple drugs .

Oxadiazole‑Based Formulation and Assay Development

Nesapidil’s 1,3,4‑oxadiazole core confers enhanced thermal stability, metabolic stability, and favorable aqueous solubility compared to non‑oxadiazole α₁‑blockers [1][2]. Researchers developing novel formulations, solubility‑enhanced drug delivery systems, or high‑throughput screening assays may leverage these properties to reduce experimental variability and improve compound handling [1].

α₁‑Antagonist Off‑Target Profile Comparisons

Because nesapidil inhibits calcium‑induced contractions in depolarized vascular smooth muscle , it serves as a comparator for studies aimed at differentiating the functional consequences of pure α₁‑blockade (e.g., prazosin) from dual‑mechanism agents. This application is particularly relevant for research into vasodilator mechanisms and potential off‑target vascular effects [1].

Application
Selection Property
Validation Focus
Vascular smooth muscle dual‑pathway studies
Dual α₁/calcium channel mechanism
Pathway cross‑talk model endpoints
In vivo hypertension model studies
Blood pressure response in SHR model
Dose‑response and hemodynamic endpoints
Formulation and assay development
Oxadiazole scaffold physicochemical profile
Solubility and stability in assay conditions
α₁‑antagonist comparator studies
Calcium channel blocking component
Off‑target vascular response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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